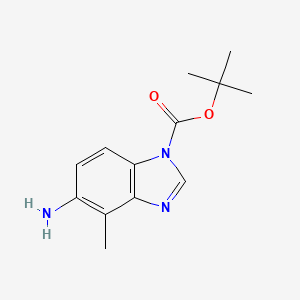
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate
概要
説明
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate: is a complex organic compound that belongs to the class of isonicotinates This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxy group, and an oxopropenyl group attached to an isonicotinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isonicotinate Backbone: The initial step involves the preparation of the isonicotinate backbone through a reaction between isonicotinic acid and methanol in the presence of a catalyst such as sulfuric acid.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the isonicotinate derivative in the presence of a base such as sodium hydroxide.
Addition of the Methoxy and Oxopropenyl Groups: The final step involves the addition of the methoxy and oxopropenyl groups through a series of condensation reactions, typically using reagents such as methoxyacetyl chloride and acetic anhydride under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the oxopropenyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as carbonyl, hydroxyl, or substituted benzyloxy groups, depending on the specific reaction conditions and reagents used.
科学的研究の応用
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate: This compound has a similar structure but differs in the position of the functional groups on the aromatic ring.
Ethyl 2-(benzyloxy)-5-(3-methoxy-3-oxoprop-1-enyl)isonicotinate: This compound has an ethyl ester group instead of a methyl ester group, leading to differences in its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the isonicotinate backbone, which confer distinct chemical and biological properties.
特性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
methyl 5-(3-methoxy-3-oxoprop-1-enyl)-2-phenylmethoxypyridine-4-carboxylate |
InChI |
InChI=1S/C18H17NO5/c1-22-17(20)9-8-14-11-19-16(10-15(14)18(21)23-2)24-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChIキー |
ABEANPMLOCFYIL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=CN=C(C=C1C(=O)OC)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[7-(Hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophen-4-yl]urea](/img/structure/B8507834.png)


![Carbamic acid,n-[3-[2-[5-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]ethyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8507855.png)

![Methyl 2-bromo-4'-fluoro-5-isopropoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8507877.png)

![Ethyl 4-(3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B8507896.png)

